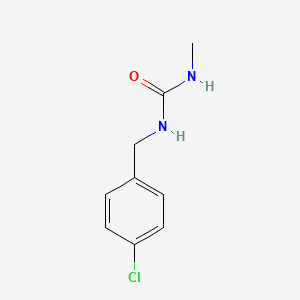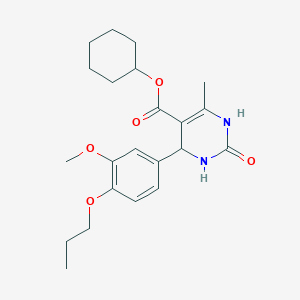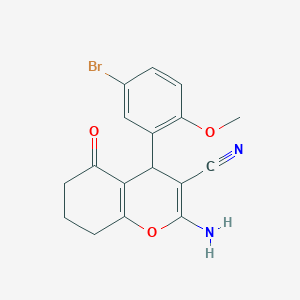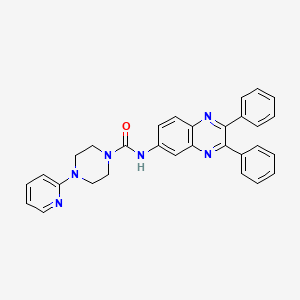
N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a chemical compound that belongs to the class of piperidinecarboxamides. CPP-115 is a potent inhibitor of the enzyme, gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. The inhibition of GABA transaminase by CPP-115 leads to an increase in the levels of GABA in the brain, which can have a variety of effects on the body.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide is related to its inhibition of GABA transaminase. This leads to an increase in the levels of GABA in the brain, which can have a variety of effects on the body. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. The increased levels of GABA can lead to a reduction in the activity of neurons, which can have a calming effect on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide are related to its ability to increase the levels of GABA in the brain. This can lead to a variety of effects on the body, including a reduction in neuronal activity, a decrease in anxiety and stress, and an improvement in mood. N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide has also been shown to have potential as a treatment for drug addiction and withdrawal.
実験室実験の利点と制限
The advantages of using N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide in lab experiments include its high potency and specificity for GABA transaminase inhibition. This makes it a useful tool for studying the role of GABA in the brain and for developing new treatments for neurological and psychiatric disorders. However, there are also limitations to using N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide in lab experiments. For example, its effects on other neurotransmitters and receptors in the brain are not well understood, and its long-term effects on the body are not known.
将来の方向性
There are many future directions for research on N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide. One area of interest is the development of new treatments for neurological and psychiatric disorders based on the inhibition of GABA transaminase. Another area of interest is the study of the long-term effects of N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide on the body. Additionally, further research is needed to fully understand the effects of N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide on other neurotransmitters and receptors in the brain. Overall, N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide has the potential to be a valuable tool for studying the role of GABA in the brain and for developing new treatments for a variety of disorders.
合成法
N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide can be synthesized using a variety of methods. One common method involves the reaction of 4-chlorobenzylamine with cyclopropylcarbonyl chloride to form N-(4-chlorobenzyl)cyclopropylcarboxamide. This intermediate can then be reacted with piperidine-3-carboxylic acid to form N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide. Other methods involve the use of different starting materials or different reaction conditions.
科学的研究の応用
N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide has been widely studied for its potential therapeutic applications. It has been shown to be effective in the treatment of a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and depression. N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide has also been shown to have potential as a treatment for drug addiction and withdrawal.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-cyclopropyl-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-13-4-1-11(2-5-13)9-18-16(21)12-3-8-15(20)19(10-12)14-6-7-14/h1-2,4-5,12,14H,3,6-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVFECGNFUZLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CCC2=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49737483 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117119.png)
![1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B5117126.png)
![ethyl 4-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5117132.png)
![4-phenyl-4,5-diazatetracyclo[6.3.2.0~2,7~.0~9,11~]tridec-12-ene-3,6-dione](/img/structure/B5117145.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5117157.png)

![1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene](/img/structure/B5117178.png)

![methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate](/img/structure/B5117194.png)

![5-[4-(2-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5117213.png)

![6-amino-4-(4-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5117236.png)